2-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-4-ol
Description
Properties
IUPAC Name |
2-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-13-6-7-16-15(11-13)12-4-3-5-14(10-12)21(19,20)17-8-1-2-9-17/h3-7,10-11H,1-2,8-9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFHHCSQOYBKHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=O)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692796 | |
| Record name | 2-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261908-85-3 | |
| Record name | 2-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via lithiation of methoxyallene, followed by sequential addition of the nitrile and carboxylic acid (e.g., trifluoroacetic acid). Acid-induced cyclization with trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine yields the pyridin-4-ol core. Key steps include:
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Lithiation : Methoxyallene reacts with LDA at −78°C to form a lithiated intermediate.
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Nitrile Addition : 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile undergoes nucleophilic attack, forming an iminium ion.
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Protonation and Cyclization : Trifluoroacetic acid protonates the intermediate, triggering acyl shift and aldol-type cyclization to generate the pyridin-4-ol.
Example Protocol
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Reagents : Methoxyallene (1.2 eq), 3-(pyrrolidin-1-ylsulfonyl)benzonitrile (1.0 eq), TFA (2.0 eq), TMSOTf (1.5 eq), NEt₃ (3.0 eq).
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Conditions : CH₂Cl₂, reflux, 72 hours.
Post-Synthetic Sulfonylation of 2-Phenylpyridin-4-ol
This two-step approach involves synthesizing 2-(3-mercaptophenyl)pyridin-4-ol, followed by oxidation and sulfonylation.
Thiol Oxidation and Sulfonylation
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Thiol Oxidation : Treat 2-(3-mercaptophenyl)pyridin-4-ol with H₂O₂ in acetic acid to form the sulfonic acid.
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Sulfonyl Chloride Formation : React the sulfonic acid with PCl₅ to generate 3-(chlorosulfonyl)phenylpyridin-4-ol.
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Amine Coupling : Add pyrrolidine in the presence of NEt₃ to yield the final product.
Example Protocol
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Reagents : 2-(3-Mercaptophenyl)pyridin-4-ol (1.0 eq), H₂O₂ (3.0 eq), PCl₅ (2.5 eq), pyrrolidine (2.0 eq).
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Conditions : CH₂Cl₂, 0°C → rt, 24 hours.
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Yield : 62–68%.
Suzuki-Miyaura coupling enables the introduction of the sulfonamide-substituted phenyl group to a preformed pyridin-4-ol halide.
Boronic Acid Preparation and Coupling
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Boronic Acid Synthesis : Convert 3-(pyrrolidin-1-ylsulfonyl)bromobenzene to the corresponding boronic acid via Miyaura borylation.
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Coupling : React with 2-bromopyridin-4-ol under Pd(PPh₃)₄ catalysis.
Example Protocol
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Reagents : 2-Bromopyridin-4-ol (1.0 eq), 3-(pyrrolidin-1-ylsulfonyl)phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).
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Conditions : DME/H₂O (4:1), 80°C, 12 hours.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
2-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-4-ol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The compound is compared to four analogues based on shared structural motifs (pyridine/pyrrolidine rings, sulfonamide groups) and pharmacological relevance:
Table 1: Structural and Molecular Comparison
Key Observations :
Pharmacological and Toxicity Profiles
Key Observations :
- Toxicity: Ligand 20’s non-toxicity contrasts with EA-02-011’s slight toxicity, suggesting that the sulfonylphenyl group may mitigate adverse effects compared to alkyne chains.
- Drug-Likeness : Ligand 20’s compliance with Lipinski’s rules highlights the importance of balanced hydrophobicity and molecular weight (<500 Da), a criterion the target compound likely meets (MW: 304.37) .
Biological Activity
2-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-4-ol is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry and cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrrolidine ring
- Sulfonyl group
- Pyridine ring
Its molecular formula is , with a molecular weight of approximately 264.35 g/mol. The structural components suggest potential interactions with various biological targets, which may contribute to its therapeutic effects.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through several mechanisms:
- Cell Proliferation Inhibition : The compound has demonstrated the ability to inhibit the proliferation of human prostate cancer cells. Studies have shown that it affects cell cycle progression by inducing G2/M arrest and apoptosis, primarily through the modulation of tubulin dynamics and JNK signaling pathways .
- Mechanism of Action : The interaction with tubulin disrupts microtubule dynamics, leading to mitotic arrest. Additionally, it activates apoptotic pathways involving Bcl-2 family proteins and caspases, which are crucial for programmed cell death .
- Resistance Mechanisms : Notably, the compound has been characterized as not being a substrate for P-glycoprotein (P-gp), a common mechanism of drug resistance in cancer therapies .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in cancer progression, thereby modulating key cellular pathways related to tumor growth and survival.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study 1 : A study assessed the effects of this compound on prostate cancer cells, demonstrating significant inhibition of cell growth and induction of apoptosis via JNK pathway activation .
- Study 2 : Another investigation focused on the cytotoxic effects against various cancer cell lines, revealing that the compound's mechanism involves disruption of microtubule formation and subsequent apoptotic signaling cascades .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 2-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-4-ol?
Methodological Answer: A general approach involves sulfonylation of a pyrrolidine intermediate with a substituted phenylsulfonyl chloride, followed by coupling to a pyridin-4-ol moiety. For example, refluxing intermediates with chloranil in xylene (25–30 hours) under inert conditions, followed by purification via recrystallization (methanol), is a documented procedure . For analogous compounds, sulfonyl groups are introduced using halogenated aryl sulfonyl chlorides in the presence of a base (e.g., triethylamine) to activate the pyrrolidine nitrogen .
Q. How is the structure of this compound validated after synthesis?
Methodological Answer: Characterization typically employs a combination of spectroscopic techniques:
- 1H-NMR : Peaks for pyrrolidine protons (δ 1.5–2.5 ppm), aromatic pyridin-4-ol protons (δ 7.0–8.5 ppm), and sulfonyl-linked phenyl groups (δ 7.2–7.8 ppm) .
- IR : Stretching vibrations for sulfonyl groups (S=O at ~1350–1150 cm⁻¹) and hydroxyl groups (O–H at ~3200–3600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks matching the calculated molecular weight (e.g., C₁₅H₁₇N₂O₃S: MW 317.38 g/mol) .
Q. What solubility properties are critical for experimental design?
Methodological Answer: The compound is sparingly soluble in water due to the hydrophobic pyrrolidine and phenyl groups but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in methanol or ethanol. Solubility can be enhanced via salt formation (e.g., hydrochloride) or co-solvent systems (water:ethanol 1:1) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer: Yield optimization often involves:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency in aryl-sulfonyl bond formation .
- Temperature Control : Lowering reflux temperatures (e.g., 110°C vs. 140°C) reduces side reactions like sulfone decomposition .
- Purification Techniques : Gradient column chromatography (silica gel, hexane:ethyl acetate) or HPLC with C18 columns achieves >95% purity .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from assay conditions. Standardized protocols should:
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., kinase ATP pockets) using crystal structures (PDB ID: 1ATP) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Regression analysis links substituent electronic parameters (Hammett σ) to activity trends .
Q. How does the sulfonyl group influence metabolic stability?
Methodological Answer: The pyrrolidin-1-ylsulfonyl moiety enhances metabolic resistance by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
